Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. It likely contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry and have a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Scientific Research Applications
Synthesis and Characterization
Intelligent and Efficient Synthesis : A study by Arrousse et al. (2021) focused on synthesizing new inhibitors for mild steel corrosion in acidic media. They developed an economical method with high yield for synthesizing similar compounds, which are good inhibitors in an acidic environment and protect mild steel against corrosion.
Photophysical Properties : The photophysical properties of similar compounds were investigated by Kim et al. (2021), revealing unique luminescence properties dependent on substituted groups, enhancing quantum yield in various solvents.
Electrochemical and Electrochromic Properties : A study by Hu et al. (2013) synthesized and characterized monomers with good electrochemical activity and unique UV–vis absorption due to acceptor groups, indicating potential applications in electrochromic devices.
Pharmaceutical Applications
Potential Antimicrobial Agents : Desai et al. (2007) synthesized new quinazolines with significant antibacterial and antifungal activities against various microorganisms.
Antihyperglycemic Agents : Research by Kees et al. (1996) on (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones, which are structurally related, showed potent antihyperglycemic activity in diabetic mice, suggesting a new class of antihyperglycemic agents.
Hepatitis C and Anti-SARS Agents : Rong et al. (2012) described a synthesis method for compounds with activities against hepatitis C virus, severe acute respiratory syndrome, and HIV-1 integrase.
Materials Science Applications
Ternary Blend Polymer Solar Cells : Cheng et al. (2014) used related compounds in polymer solar cells, demonstrating an increase in power conversion efficiency due to improved charge transfer routes, highlighting potential in renewable energy applications.
Organic Electrochromic Devices : Wan et al. (2018) synthesized organic conjugated oligomers for flexible organic electrochromic devices, showing reversible color changes and high optical contrast, indicating potential for low-voltage-driven, flexible display technology.
Mechanism of Action
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-7-8-22-14(10)13(18)9-17-15(19)11-3-5-12(6-4-11)16(20)21-2/h3-8,13,18H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUWGBBZJGPUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.